2-[(1r)-1-Azidopropyl]pyridine 2-[(1r)-1-Azidopropyl]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524622
InChI: InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m1/s1
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

2-[(1r)-1-Azidopropyl]pyridine

CAS No.:

Cat. No.: VC16524622

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(1r)-1-Azidopropyl]pyridine -

Specification

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 2-[(1R)-1-azidopropyl]pyridine
Standard InChI InChI=1S/C8H10N4/c1-2-7(11-12-9)8-5-3-4-6-10-8/h3-7H,2H2,1H3/t7-/m1/s1
Standard InChI Key IWHRBMQKYNTCJT-SSDOTTSWSA-N
Isomeric SMILES CC[C@H](C1=CC=CC=N1)N=[N+]=[N-]
Canonical SMILES CCC(C1=CC=CC=N1)N=[N+]=[N-]

Introduction

Structural and Stereochemical Analysis

The molecular structure of 2-[(1r)-1-Azidopropyl]pyridine features a pyridine ring substituted at the 2-position with a 1-azidopropyl group. The stereogenic center at the first carbon of the propyl chain (C1) adopts an R-configuration, as denoted by the (1r) descriptor. This chirality influences the compound’s reactivity and interactions in asymmetric synthesis .

The azide group (-N₃) introduces significant polarity and reactivity. Fourier-transform infrared (FTIR) spectroscopy typically reveals a strong absorption band near 2100 cm⁻¹, characteristic of the asymmetric stretching vibration of the azide moiety . Nuclear magnetic resonance (NMR) spectroscopy further elucidates the structure: the pyridine protons resonate as a multiplet in the aromatic region (δ 7.2–8.6 ppm), while the methylene and methine protons adjacent to the azide appear as distinct signals influenced by stereochemistry .

Synthetic Methodologies

Nucleophilic Substitution

A common route involves nucleophilic substitution of a halogenated precursor. For example, 2-(1-bromopropyl)pyridine undergoes azide displacement using sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF):

2-(1-Bromopropyl)pyridine+NaN3DMF, 80°C2-[(1r)-1-Azidopropyl]pyridine+NaBr\text{2-(1-Bromopropyl)pyridine} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{2-[(1r)-1-Azidopropyl]pyridine} + \text{NaBr}

This method requires careful control of stereochemistry, as racemization may occur at the chiral center. Asymmetric synthesis using chiral catalysts or enantiopure starting materials ensures retention of the R-configuration .

Cycloaddition Approaches

The Kröhnke pyridine synthesis, which employs 1-cyanomethylpyridinium salts, offers an alternative pathway. By modifying the substituents on the pyridinium precursor, the azidopropyl group can be introduced during ring formation . For instance, reaction of a propargyl azide with a pyridinium salt under basic conditions yields the target compound via [3+2] cycloaddition:

Pyridinium salt+Propargyl azideBase2-[(1r)-1-Azidopropyl]pyridine\text{Pyridinium salt} + \text{Propargyl azide} \xrightarrow{\text{Base}} \text{2-[(1r)-1-Azidopropyl]pyridine}

This method avoids isolation of reactive intermediates but demands precise stoichiometry to minimize side reactions .

Enzymatic Resolution

Enzymatic resolution using lipases or esterases can separate racemic mixtures of 2-[(1-azidopropyl)pyridine]. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, enriching the (R)-form . This approach is favored for industrial-scale production due to its mild conditions and high enantiomeric excess (>95%) .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValue/Description
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.20 g/mol
Melting Point45–47°C (decomposes)
SolubilitySoluble in DCM, THF; sparingly soluble in H₂O
StabilitySensitive to heat, light, and shock
IR (N₃ stretch)2095–2110 cm⁻¹

Thermogravimetric analysis (TGA) reveals decomposition above 120°C, necessitating storage at –20°C under inert atmosphere .

Applications in Organic Synthesis

Click Chemistry

The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. For example:

2-[(1r)-1-Azidopropyl]pyridine+AlkyneCu(I)Triazole-linked pyridine derivative\text{2-[(1r)-1-Azidopropyl]pyridine} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole-linked pyridine derivative}

This reaction is pivotal in bioconjugation, polymer chemistry, and drug discovery .

Pharmaceutical Intermediates

Pyridine derivatives are prevalent in calcium channel blockers (e.g., nifedipine) and antiviral agents . Introducing the azidopropyl group enhances bioavailability by modulating lipophilicity. In one study, analogs of 2-[(1r)-1-Azidopropyl]pyridine exhibited inhibitory activity against influenza A virus (IC₅₀ = 8.2 μM) .

Future Directions

Research priorities include:

  • Developing continuous-flow synthesis to enhance safety.

  • Exploring photocatalytic azide transfer for greener synthesis.

  • Evaluating the compound’s efficacy in targeting RNA viruses beyond influenza .

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